N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides have been used as antibacterial agents for decades, and recent studies have shown that they possess a wide range of biological activities, including antitumor, antidiabetic, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves an amidation reaction. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activities, including its potential as an antibacterial, antiviral, and anticancer agent.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
SLC-0111: Known for its anticancer properties.
Sulofenur: Used in clinical trials for its anticancer effects.
Indisulam: Another sulfonamide derivative with anticancer activity.
Properties
Molecular Formula |
C14H12BrFN2O2S |
---|---|
Molecular Weight |
371.23 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3 |
InChI Key |
QEGAKFFSWDHSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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